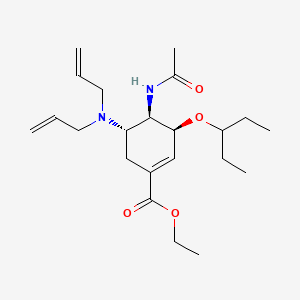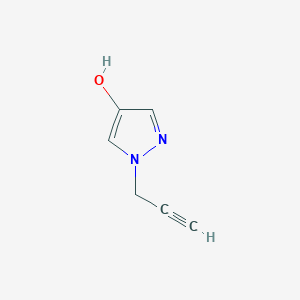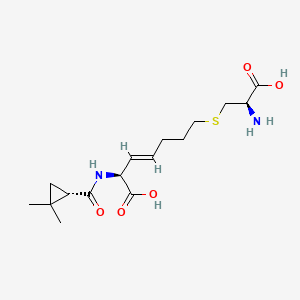
4-(Fluoromethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a fluoromethyl group attached to the fourth carbon of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu (I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method allows for the selective introduction of the fluoromethyl group into the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluoromethyl group or the azepane ring itself.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated azepane derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(Fluoromethyl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)azepane involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Azepane: A seven-membered ring containing a nitrogen atom, but without the fluoromethyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring containing a sulfur atom.
Uniqueness of 4-(Fluoromethyl)azepane: The presence of the fluoromethyl group in this compound distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it more reactive and potentially more effective in certain applications. The fluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and industrial contexts.
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
4-(fluoromethyl)azepane |
InChI |
InChI=1S/C7H14FN/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-6H2 |
InChI Key |
UPBJOOWBBVKLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


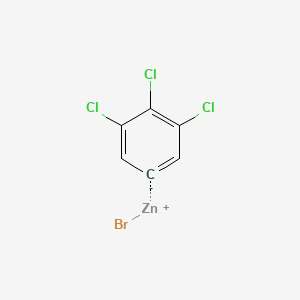

![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
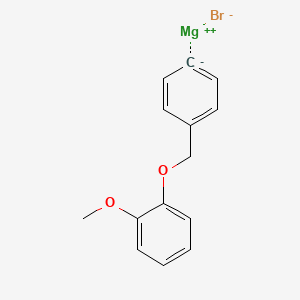
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
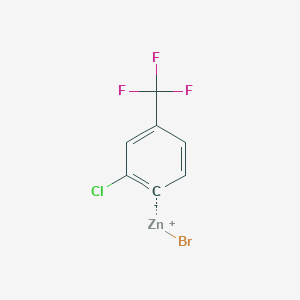
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
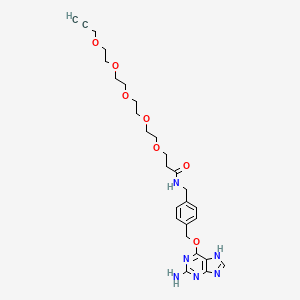
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

